5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine
Overview
Description
“5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyinosine” is a pyrimidine . It is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It may also be used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides .
Synthesis Analysis
The synthesis of “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyinosine” involves several steps and reagents . It may be used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside . The process development for the synthesis of this compound has been reported in several studies .Molecular Structure Analysis
The molecular structure of “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyinosine” is represented by the empirical formula C31H32N2O7 . The molecular weight is 544.59 .Chemical Reactions Analysis
The chemical reactions involving “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyinosine” are complex and involve several steps . More research is needed to fully understand these reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyinosine” include a melting point of 114-116 °C (subl.) (lit.) . It is a solid at room temperature and should be stored at 2-8°C .Scientific Research Applications
Detritylation Mechanism and Kinetics
The kinetics and mechanism of detritylation, specifically the deprotection of 5'-O-(4,4'-dimethoxytrityl)-2'-deoxythymidine nucleoside, have been examined. This process involves the transformation into a 4,4'-dimethoxytrityl carbocation, with observations suggesting a concerted general acid-catalysed mechanism rather than a stepwise process. Factors like solvent polarity, solution acidity, and entropies of activation significantly influence the rate and equilibrium constants of detritylation (Russell et al., 2009).
Synthesis of Modified Nucleosides
The synthesis of modified nucleosides, specifically involving 5'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine, is a significant application. This includes the preparation of oligodeoxyribonucleotides containing modified residues at predetermined positions, crucial for various biochemical applications (Roelen et al., 1991).
Enhanced Detritylation Methods
Methods for improving the detritylation step in oligonucleotide synthesis have been developed. These involve using different acids and conditions to optimize the removal of the 5'-protecting group, which is crucial for coupling with phosphoroamidite monomers in DNA or RNA synthesis (Habuš & Agrawal, 1994).
Preparation of Oligonucleotides
The preparation of oligonucleotides using this compound involves specific methods to incorporate the compound into larger nucleotide chains. This is essential in the field of genetics and molecular biology for creating specific DNA or RNA sequences for research and therapeutic purposes (Megalied et al., 2001).
Mechanism of Action
Target of Action
The primary target of the compound 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyinosine is the process of polynucleotide synthesis . This compound plays a crucial role in the solid-phase synthesis of polynucleotides and polythymidylic acids .
Mode of Action
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyinosine interacts with its targets by participating in the block coupling phosphotriester method . This method is a common approach used in the synthesis of polynucleotides and polythymidylic acids .
Biochemical Pathways
The compound 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyinosine affects the biochemical pathway involved in the synthesis of polynucleotides and polythymidylic acids . The downstream effects of this pathway include the production of oligodeoxynucleotides .
Result of Action
The molecular and cellular effects of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyinosine’s action include the production of polynucleotides and polythymidylic acids . These molecules are crucial for various biological processes, including DNA replication and repair, transcription, and translation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O6/c1-38-23-12-8-21(9-13-23)31(20-6-4-3-5-7-20,22-10-14-24(39-2)15-11-22)40-17-26-25(36)16-27(41-26)35-19-34-28-29(35)32-18-33-30(28)37/h3-15,18-19,25-27,36H,16-17H2,1-2H3,(H,32,33,37)/t25-,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNGMVFRUKBGNM-OYUWMTPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=CNC6=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=CNC6=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70918007 | |
Record name | 9-{5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}-9H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70918007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93778-57-5 | |
Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxyinosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93778-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093778575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-{5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}-9H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70918007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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